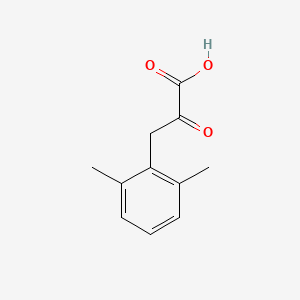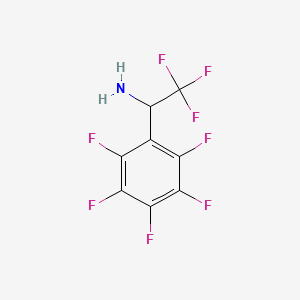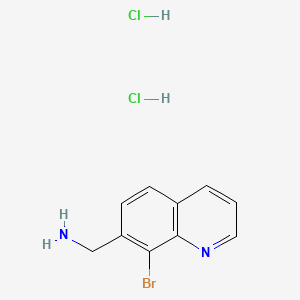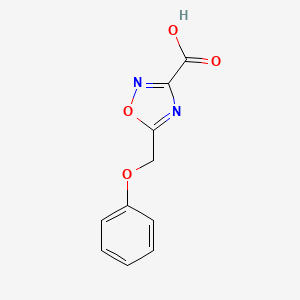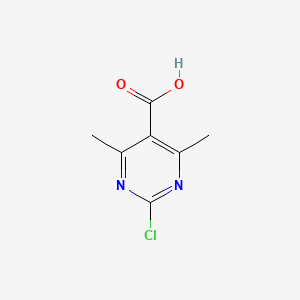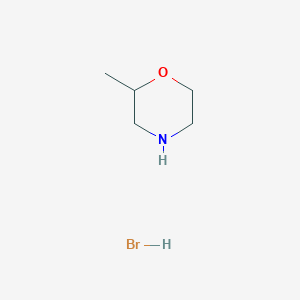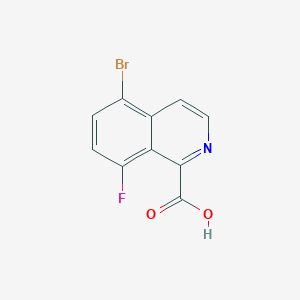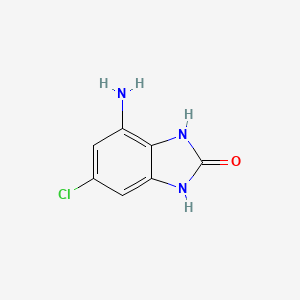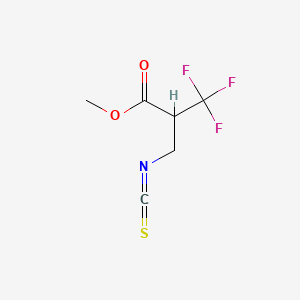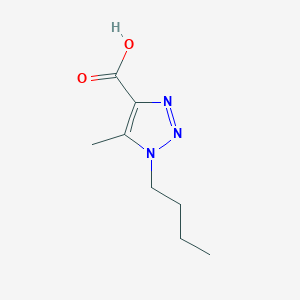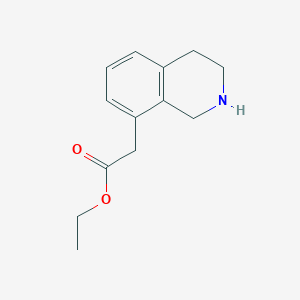
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an ethyl ester group attached to a tetrahydroisoquinoline moiety, which is a bicyclic structure containing a benzene ring fused to a piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The resulting intermediate can then be esterified with ethyl acetate to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ester group to an alcohol, resulting in the formation of 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)ethanol.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates to introduce various functional groups onto the tetrahydroisoquinoline ring.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted tetrahydroisoquinolines. These products can exhibit different biological activities and may be used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it serves as a scaffold for the development of novel therapeutic agents targeting neurodegenerative disorders, infectious diseases, and cancer . In biology, it is used as a tool compound to study the mechanisms of action of tetrahydroisoquinoline derivatives and their interactions with biological targets. In the chemical industry, it is employed as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety can bind to enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby increasing the levels of dopamine and serotonin in the brain . This mechanism is relevant to its potential use in treating neurodegenerative disorders and mood disorders.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline, 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)ethanol, and 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetic acid. These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities. The presence of the ethyl ester group in this compound enhances its lipophilicity and may improve its ability to cross biological membranes, making it a unique and valuable compound for scientific research .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-11-5-3-4-10-6-7-14-9-12(10)11/h3-5,14H,2,6-9H2,1H3 |
InChI-Schlüssel |
DRQFYPQPLKNFKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC=CC2=C1CNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


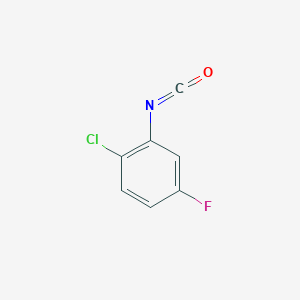
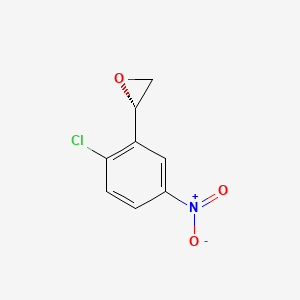
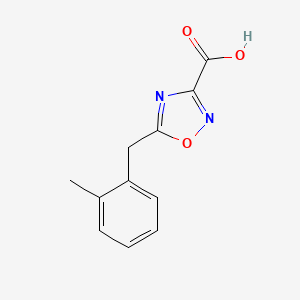
![1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)
